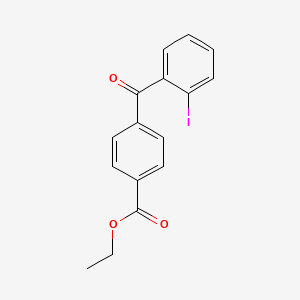

4-Ethoxycarbonyl-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxycarbonyl-2’-iodobenzophenone is a chemical compound with the CAS Number: 890098-37-0 and a linear formula of C16H13IO3 . It is also known as ethyl 4-(2-iodobenzoyl)benzoate.

Molecular Structure Analysis

The molecular structure of 4-Ethoxycarbonyl-2’-iodobenzophenone is represented by the formula C16H13IO3 . It has a molecular weight of 380.18 g/mol .Applications De Recherche Scientifique

Carboxylation in Synthesis

4-Ethoxycarbonyl-2'-iodobenzophenone may find application in synthetic chemistry, particularly in the synthesis of carboxylic acids. Suerbaev, Aldabergenov, and Kudaibergenov (2015) explored the use of alkali metal salts of ethylcarbonic acid as carboxylating agents in the carboxylation of phenols and naphthols. They developed simple and efficient technologies for the synthesis of drugs with antiseptic, antituberculous, and bactericide activities, highlighting the broad practical application of these carboxylation reactions in drug synthesis (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Phenolic Compartmentalization in Plants

The study of phenolic compounds in plants is another area where derivatives of 4-Ethoxycarbonyl-2'-iodobenzophenone could be relevant. Rasmussen, Wolff, and Rudolph (1995) isolated compounds from Sphagnum magellanicum, including [E]-4-ethoxycarbonyl-3-(4′-hydroxyphenyl)-but-2-en-1-carboxylic acid, and studied their compartmentalization. They found that sphagnum acid and related compounds are largely buffer-soluble and excreted into the culture media of certain Sphagnum species. This work suggests the potential use of these compounds in understanding the storage and mobilization of phenolic compounds in plants (Rasmussen, Wolff, & Rudolph, 1995).

Photopolymerization Reactivity

4-Ethoxycarbonyl-2'-iodobenzophenone derivatives could be involved in polymer science, especially in the photopolymerization of vinylcyclopropanes. Catel, Fischer, Fässler, and Moszner (2016) investigated the photopolymerization reactivity of various monomers, finding that certain compounds show significantly higher reactivity than conventional photoinitiator systems. This research may offer insights into the development of new dental composites and materials with lower polymerization shrinkage (Catel et al., 2016).

Environmental Monitoring

In the context of environmental science, derivatives of 4-Ethoxycarbonyl-2'-iodobenzophenone might be used in the analysis and monitoring of pollutants. Wahlberg, Renberg, and Wideqvist (1990) developed a method for determining nonylphenol and its ethoxylates in environmental samples. They utilized derivatives for the quantification of these compounds, suggesting potential applications in environmental monitoring and assessment (Wahlberg, Renberg, & Wideqvist, 1990).

Propriétés

IUPAC Name |

ethyl 4-(2-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFNQYLFFDEROD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641527 |

Source

|

| Record name | Ethyl 4-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxycarbonyl-2'-iodobenzophenone | |

CAS RN |

890098-37-0 |

Source

|

| Record name | Ethyl 4-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323881.png)

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)